![molecular formula C27H23N3O3 B4629933 2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4629933.png)

2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of quinazolinones typically involves several key steps, including cyclization and condensation reactions. For compounds related to the one of interest, synthesis strategies have evolved to include reactions of methyl N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anthranilates with tryptamine, leading to 2-cyano-3-[2-(indol-3-yl)ethyl]-4(3H)-quinazolinones, which upon cyclization under specific conditions afford quinazolinocarboline alkaloids (Mohanta & Kim, 2002). Another method involves the Fischer indolization of 2-(1-phenylhydrazonoalkyl)-4(3H)-quinazolinones, yielding indolyl-4(3H)-quinazolinones (Hermecz et al., 1994).

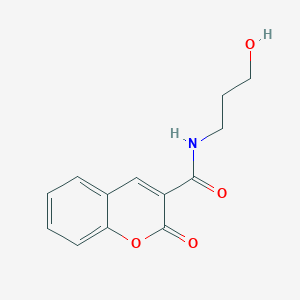

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is often characterized using spectroscopic and X-ray crystallographic methods, providing detailed insights into their conformation, bonding, and electronic properties. For instance, the molecular structure and properties of similar compounds have been studied through IR, NMR, and mass spectrometry, alongside computational methods like density functional theory (DFT) to elucidate their physicochemical characteristics and reactivity patterns (Popov et al., 2015).

Chemical Reactions and Properties

Quinazolinones undergo a variety of chemical reactions, reflective of their reactive sites. These include lithiation, allowing for functionalization at specific positions on the quinazolinone ring. For example, 3-amino-2-methyl-4(3H)-quinazolinone has been doubly lithiated, enabling reactions with a range of electrophiles to yield 2-substituted derivatives (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups, especially those capable of hydrogen bonding, can significantly affect these properties. The study of these aspects is essential for understanding the behavior of these compounds under different conditions and for their formulation into potential pharmaceuticals.

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives, including acidity, basicity, and reactivity towards various reagents, are critical for their biological activity and pharmacological potential. The electron-rich nature of the quinazolinone nitrogen atoms makes them sites for reactions such as nucleophilic substitution and electrophilic attack, contributing to the compound's versatility in chemical synthesis and modification (Kurogi et al., 1996).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of indolyl-quinazolinones, including derivatives similar to the compound , involves processes like Fischer indolization and reactions in specific acidic environments to achieve the desired quinazolinone derivatives. These compounds are of interest due to their structural complexity and potential bioactive properties (Hermecz et al., 1994).

Biological and Pharmacological Activities

Quinazolinone derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and hypolipidemic effects. For instance, specific quinazolinones have been identified for their antimicrobial properties against various bacterial strains, suggesting their potential as therapeutic agents (Gupta et al., 2008). Additionally, some quinazolinones have shown significant anti-inflammatory activity, comparable to known nonsteroidal anti-inflammatory drugs (NSAIDs), without the acidic nature typically associated with such drugs (Ott, 1978).

Anticonvulsant and Analgesic Properties

Further research has explored the anticonvulsant and analgesic properties of quinazolinone derivatives. These studies aim to identify compounds with lower toxicity and higher efficacy in treating seizures and pain, highlighting the versatility of quinazolinones in medicinal chemistry (El-Azab et al., 2011; Osarodion, 2023).

Antioxidant Activities

Quinazolinones also possess antioxidant properties, crucial for combating oxidative stress in biological systems. The structure-activity relationship studies of these compounds provide insights into their potential as antioxidants, with certain derivatives showing promising results in scavenging free radicals (Mravljak et al., 2021).

Corrosion Inhibition

Interestingly, quinazolinone derivatives have been evaluated as corrosion inhibitors for metals in acidic environments. Their efficiency in protecting metals highlights the chemical versatility and potential industrial applications of quinazolinone compounds (Errahmany et al., 2020).

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-2-[(E)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3/c1-17(2)29-24-11-7-5-8-20(24)22(27(29)32)16-25-28-23-10-6-4-9-21(23)26(31)30(25)18-12-14-19(33-3)15-13-18/h4-17H,1-3H3/b22-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQDLRNEOMPZCA-CJLVFECKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2/C(=C\C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-2-{(E)-[2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]methyl}quinazolin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclohexylthio)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4629853.png)

![ethyl 3-({4-[(3-methylbutanoyl)amino]phenyl}amino)-3-oxopropanoate](/img/structure/B4629855.png)

![dimethyl 3-methyl-5-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4629865.png)

![{2-[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4629869.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4629877.png)

![4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4629883.png)

![ethyl [2-(methylthio)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4629889.png)

![1-methyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine](/img/structure/B4629897.png)

![N-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-methylthiourea](/img/structure/B4629910.png)

![5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4629916.png)

![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4629935.png)

![3-{[(1-adamantylmethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4629937.png)